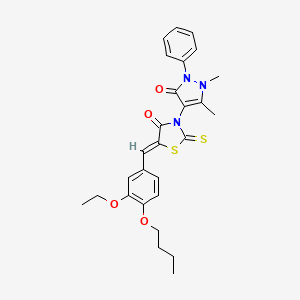![molecular formula C16H18ClNO3S B12129529 (3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B12129529.png)
(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine is an organic compound with the molecular formula C16H18ClNO3S and a molecular weight of 339.8370 g/mol This compound features a sulfonyl group attached to an amine, with two aromatic rings substituted with methyl, chloro, and ethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine typically involves the following steps:
-
Formation of the Sulfonyl Chloride Intermediate: : The initial step involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with 3,4-dimethylaniline. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
4-chloro-3-ethoxybenzenesulfonyl chloride+3,4-dimethylaniline→this compound+HCl
-
Purification: : The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods such as industrial chromatography or crystallization.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group, which is a good leaving group.
-
Oxidation and Reduction: : The aromatic rings can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.
-
Coupling Reactions: : The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic rings can be functionalized further.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products where the sulfonyl group is replaced by nucleophiles.
Oxidation: Products with oxidized aromatic rings.
Reduction: Products with reduced aromatic rings or sulfonyl groups.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.
Biology and Medicine
Pharmaceuticals: Potential use as a building block in the synthesis of drugs due to its unique structural features.
Biological Studies: Used in studies to understand the interaction of sulfonyl-containing compounds with biological systems.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Agrochemicals: Potential use in the development of new agrochemicals for pest control.
作用机制
The mechanism by which (3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
(3,4-Dimethylphenyl)sulfonylamine: Lacks the chloro and ethoxy substituents, making it less versatile in certain reactions.
(4-Chloro-3-ethoxyphenyl)sulfonylamine: Lacks the dimethylphenyl group, which may affect its reactivity and applications.
Uniqueness
(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine is unique due to the combination of its substituents, which provide a balance of electronic and steric effects, making it suitable for a wide range of applications in different fields.
属性
分子式 |
C16H18ClNO3S |
|---|---|
分子量 |
339.8 g/mol |
IUPAC 名称 |
4-chloro-N-(3,4-dimethylphenyl)-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-4-21-16-10-14(7-8-15(16)17)22(19,20)18-13-6-5-11(2)12(3)9-13/h5-10,18H,4H2,1-3H3 |
InChI 键 |
CHPJRJYNDLPITF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12129452.png)
![2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12129456.png)
![N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12129470.png)

![(5Z)-3-(3-chloro-4-fluorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129476.png)
![2-(2-fluorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B12129480.png)
![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12129493.png)


![3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B12129520.png)

![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)


